molecular formula C22H19N5O3S2 B263193 N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide

N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B263193
M. Wt: 465.6 g/mol
InChI Key: NZFXMOWXJWAAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It also induces apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression.
Biochemical and Physiological Effects:
N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting angiogenesis, reducing inflammation, and improving cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide in lab experiments include its potent anticancer and anti-inflammatory properties, as well as its ability to improve cognitive function. However, its limitations include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize its synthesis method to improve its yield and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide involves the reaction of 2-(2-aminothiazol-4-yl)-N-(4-bromobenzyl)acetamide with 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base, followed by the addition of acetic anhydride. The final product is obtained by purification using column chromatography.

Scientific Research Applications

N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation and oxidative stress. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation.

properties

Product Name

N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C22H19N5O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

N-[4-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C22H19N5O3S2/c1-14(28)23-21-24-15(12-31-21)13-32-22-26-25-20(27(22)16-7-3-2-4-8-16)19-11-29-17-9-5-6-10-18(17)30-19/h2-10,12,19H,11,13H2,1H3,(H,23,24,28)

InChI Key

NZFXMOWXJWAAPC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=CS1)CSC2=NN=C(N2C3=CC=CC=C3)C4COC5=CC=CC=C5O4

Canonical SMILES

CC(=O)NC1=NC(=CS1)CSC2=NN=C(N2C3=CC=CC=C3)C4COC5=CC=CC=C5O4

Origin of Product

United States

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